molecular formula C9H16N2O3S B12221397 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B12221397
M. Wt: 232.30 g/mol
InChI Key: ZOIKHJAOHBTYCO-UHFFFAOYSA-N
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Description

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiolane ring, which is a five-membered ring containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione typically involves the acylation of piperazine with thiolane-1,1-dione derivatives. One common method is the reaction of piperazine with thiolane-1,1-dione in the presence of a suitable acylating agent such as benzoyl chloride or methacrylic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H16N2O3S/c12-9(11-4-2-10-3-5-11)8-1-6-15(13,14)7-8/h8,10H,1-7H2

InChI Key

ZOIKHJAOHBTYCO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)N2CCNCC2

Origin of Product

United States

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